
3,5-Dimethyl-3-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-3-octanol is an organic compound classified as an alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of an octane chain, which also has methyl groups attached to the third and fifth carbon atoms. This compound is part of a larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-3-octanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,5-dimethyl-3-octanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
化学反応の分析
Types of Reactions
3,5-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,5-dimethyl-3-octanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: 3,5-Dimethyl-3-octanone
Substitution: 3,5-Dimethyl-3-octyl chloride
科学的研究の応用
3,5-Dimethyl-3-octanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3,5-Dimethyl-3-octanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 3,5-Dimethyl-3-heptanol
- 3,7-Dimethyl-3-octanol
- 3,5-Dimethyl-3-decanol
Uniqueness
3,5-Dimethyl-3-octanol is unique due to its specific structure, which influences its physical and chemical properties. The presence of two methyl groups at the third and fifth positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it distinct from other similar alcohols, which may have different substitution patterns and chain lengths.
特性
CAS番号 |
56065-42-0 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
3,5-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-9(3)8-10(4,11)6-2/h9,11H,5-8H2,1-4H3 |
InChIキー |
DMIBTMSBSULJMT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
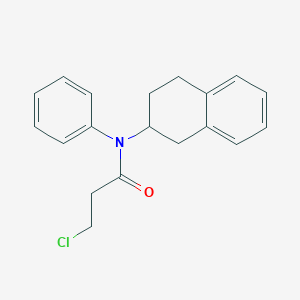
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
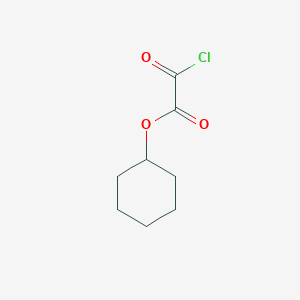

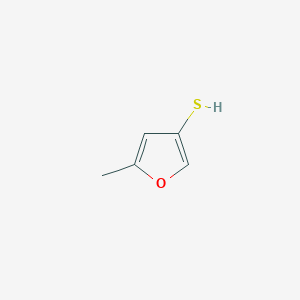
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
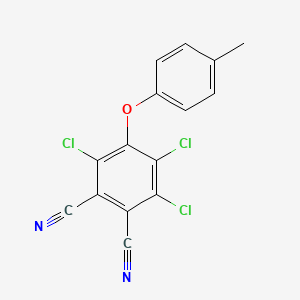
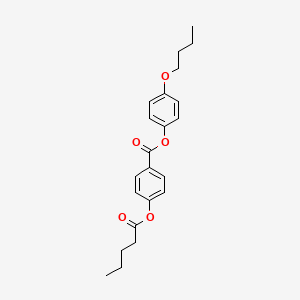
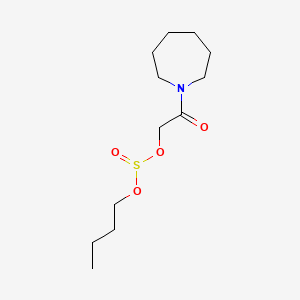

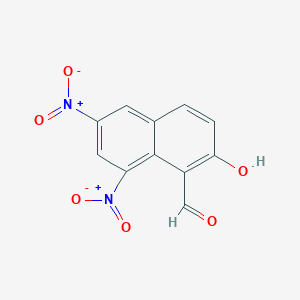
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
